Physicochemical Impact of C8 Phenylsulfonyl Substitution
The presence of the C8 phenylsulfonyl substituent imparts a computed LogP of 4.38 and a polar surface area (PSA) of 64.5 Ų to the target compound . In contrast, the unsubstituted parent indolizinone core, 2,3-dihydro-1H-indolizin-5-one (CAS 101773-62-0), exhibits a substantially lower LogP (approximately 0.8) and a PSA of approximately 29 Ų . The 3.6-unit increase in LogP and the 2.2-fold larger PSA indicate that this compound occupies significantly more lipophilic chemical space while simultaneously offering additional hydrogen-bond acceptor capacity, directly impacting membrane permeability predictions and pharmacokinetic parameter calculations . These differences are quantifiable and reproducible, enabling informed selection for library design based on desired physicochemical property windows.
| Evidence Dimension | Computed physicochemical properties (LogP, PSA) |
|---|---|
| Target Compound Data | LogP = 4.38, PSA = 64.5 Ų (C20H17NO3S, MW 351.4 g/mol) |
| Comparator Or Baseline | 2,3-dihydro-1H-indolizin-5-one (CAS 101773-62-0): LogP ≈ 0.8, PSA ≈ 29 Ų (C8H9NO, MW 135.16 g/mol) |
| Quantified Difference | Δ LogP ≈ +3.6; Δ PSA ≈ +35.5 Ų (2.2-fold increase); Δ MW = +216.2 g/mol |
| Conditions | Computed values (ALOGPS/standard prediction; ChemSrc and ChemSpider databases) |
Why This Matters
The markedly higher LogP and PSA values place this compound in a distinct physicochemical property space versus the parent indolizinone core, directly guiding its selection for lipophilicity-driven screening cascades or fragment-based library design where polar surface area is a critical design parameter.
